molecular formula C9H12BrNO B2955381 [(2-Bromo-5-methoxyphenyl)methyl](methyl)amine CAS No. 767289-08-7

[(2-Bromo-5-methoxyphenyl)methyl](methyl)amine

Cat. No.: B2955381
CAS No.: 767289-08-7
M. Wt: 230.105
InChI Key: BVRXKKMRPQJYBV-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)methylamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)methylamine can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxybenzylamine, followed by methylation of the amine group. The reaction typically proceeds as follows:

    Bromination: 5-Methoxybenzylamine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzene ring.

    Methylation: The resulting 2-bromo-5-methoxybenzylamine is then subjected to methylation using methyl iodide (CH3I) in the presence of a base, such as potassium carbonate (K2CO3), to yield (2-Bromo-5-methoxyphenyl)methylamine.

Industrial Production Methods

Industrial production methods for (2-Bromo-5-methoxyphenyl)methylamine typically involve large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)methylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst, leading to the formation of substituted derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)methylamine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the benzene ring influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

(2-Bromo-5-methoxyphenyl)methylamine can be compared with other similar compounds, such as:

    (2-Bromo-5-methoxyphenyl)methylamine: Similar structure but with an additional methyl group on the amine.

    (2-Bromo-5-methoxyphenyl)methylamine: Similar structure but with an ethyl group instead of a methyl group on the amine.

    (2-Bromo-5-methoxyphenyl)methylamine: Similar structure but with a phenyl group instead of a methyl group on the amine.

The uniqueness of (2-Bromo-5-methoxyphenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRXKKMRPQJYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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